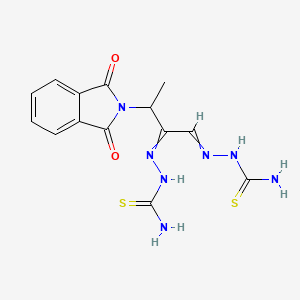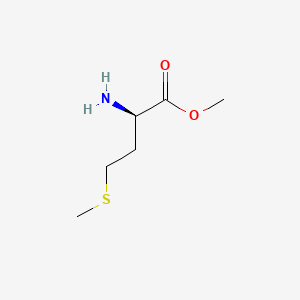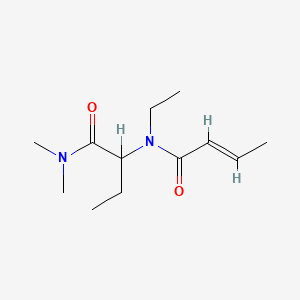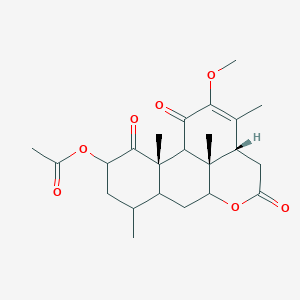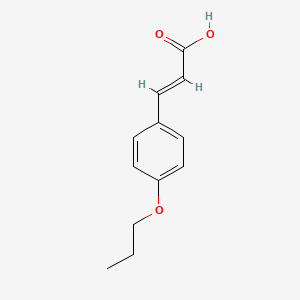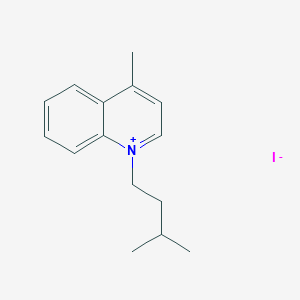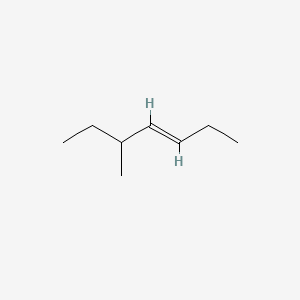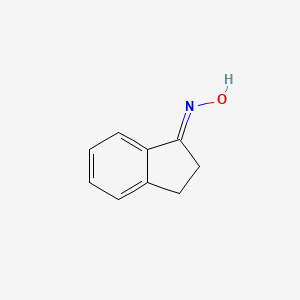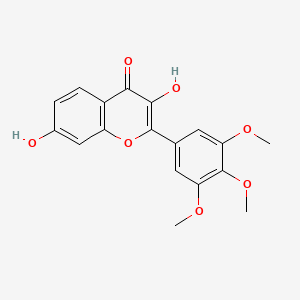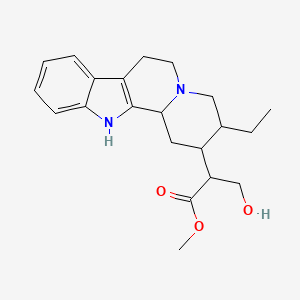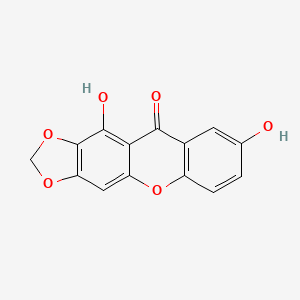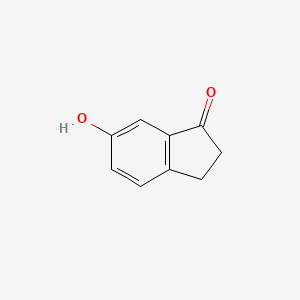
6-Hydroxy-1-indanon
Übersicht
Beschreibung
6-Hydroxy-1-indanone is an organic compound with the molecular formula C9H8O2. It is a white to light yellow crystalline powder and is known for its use in various chemical syntheses. This compound is a derivative of 1-indanone, which is a key structural motif in many natural products and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1-indanone has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of 6-Hydroxy-1-indanone are cancer cells . This compound acts as a potent CHK-1 inhibitor, which plays a crucial role in cell cycle regulation . By inhibiting CHK-1, 6-Hydroxy-1-indanone can disrupt the normal cell cycle and inhibit the growth of cancer cells .
Mode of Action
6-Hydroxy-1-indanone interacts with its targets, the cancer cells, by inhibiting the CHK-1 enzyme . This inhibition disrupts the normal cell cycle, leading to the cessation of cell growth and division . The compound’s interaction with its targets results in the inhibition of cancer cell growth .
Biochemical Pathways
6-Hydroxy-1-indanone affects the CHK-1 pathway . CHK-1 is a key enzyme in the cell cycle regulation pathway . By inhibiting CHK-1, 6-Hydroxy-1-indanone disrupts the normal cell cycle, leading to the cessation of cell growth and division . The downstream effects of this disruption include the inhibition of cancer cell growth .
Pharmacokinetics
The compound’s ability to inhibit the growth of cancer cells suggests that it has sufficient bioavailability to interact with its targets .
Result of Action
The molecular and cellular effects of 6-Hydroxy-1-indanone’s action include the disruption of the normal cell cycle and the inhibition of cancer cell growth . By inhibiting the CHK-1 enzyme, 6-Hydroxy-1-indanone disrupts the normal cell cycle, leading to the cessation of cell growth and division .
Action Environment
Like all chemical compounds, the action and stability of 6-hydroxy-1-indanone are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
6-Hydroxy-1-indanone can participate in the construction of C-C bonds and the synthesis of heterocycles . It can be used in the synthesis of tetracyclic ketones intermediates during the total syntheses of (±)-frondosin C and (±)-8-epi-frondosin C . It can also be used in the synthesis of 1,4-dihydroindeno [1,2- c ]pyrazoles, which can act like potent CHK-1 inhibitors, thereby inhibiting the growth of cancer cells .
Cellular Effects
It is known that 6-Hydroxy-1-indanone can inhibit the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of 6-Hydroxy-1-indanone involves its role in the synthesis of tetracyclic ketones intermediates and 1,4-dihydroindeno [1,2- c ]pyrazoles . These compounds can act like potent CHK-1 inhibitors, thereby inhibiting the growth of cancer cells .
Temporal Effects in Laboratory Settings
It is known that 6-Hydroxy-1-indanone can be used in the synthesis of certain compounds, suggesting that it may have stability over time .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the alkylation reaction of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with various alkyl or benzyl bromides . Another method includes the use of non-conventional techniques such as microwaves, high-intensity ultrasound, and a Q-tube™ reactor, which have been shown to be efficient and environmentally friendly .
Industrial Production Methods
Industrial production of 6-Hydroxy-1-indanone typically involves the use of Friedel-Crafts acylation reactions. This method employs carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols as starting materials . The reaction is carried out in the presence of Brønsted or Lewis acids to facilitate the formation of the indanone structure.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-1-indanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert 6-Hydroxy-1-indanone into corresponding quinones or other oxidized products.
Reduction: Reduction reactions can yield alcohol derivatives of 6-Hydroxy-1-indanone.
Substitution: Alkylation and acylation reactions are common, where the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Alkyl or benzyl bromides are used in alkylation reactions, often in the presence of a base such as potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted indanones, alcohol derivatives, and quinones, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-1-indanone can be compared with other similar compounds such as:
5-Hydroxy-1-indanone: Similar in structure but with the hydroxyl group at a different position, leading to different reactivity and biological activity.
7-Hydroxy-1-indanone: Another isomer with distinct properties and stability due to intramolecular hydrogen bonding.
1-Indanone: The parent compound, which lacks the hydroxyl group and has different chemical and biological properties.
Eigenschaften
IUPAC Name |
6-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,10H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOANRQDXNNXOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427271 | |
| Record name | 6-Hydroxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62803-47-8 | |
| Record name | 6-Hydroxyindan-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62803-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
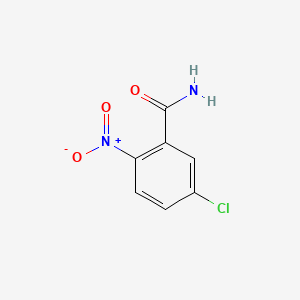
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)
